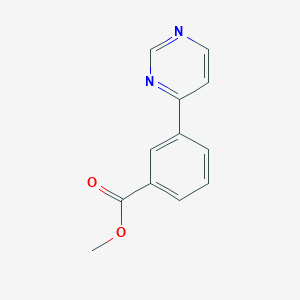

Methyl 3-(pyrimidin-4-yl)benzoate

Übersicht

Beschreibung

“Methyl 3-(pyrimidin-4-yl)benzoate” is a chemical compound1. However, there is limited information available about this specific compound2.

Synthesis Analysis

There are no specific synthesis methods for “Methyl 3-(pyrimidin-4-yl)benzoate” found in the search results. However, there are general synthetic approaches for pharmacologically active decorated six-membered diazines, which include pyrimidines3. Another study discusses the synthesis of a new series of pyrrolo[2,3-d]pyrimidine derivatives4.Molecular Structure Analysis

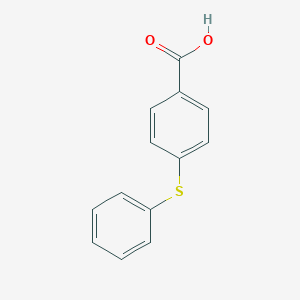

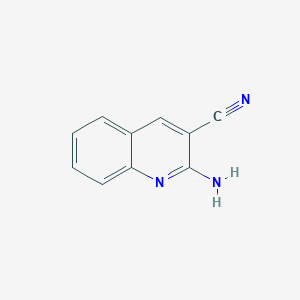

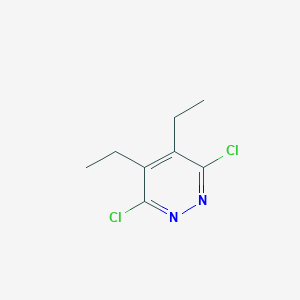

The molecular formula of “Methyl 3-(pyrimidin-4-yl)benzoate” is C12H10N2O21. Unfortunately, there is no specific information available about the molecular structure of this compound.

Chemical Reactions Analysis

There is no specific information available about the chemical reactions involving “Methyl 3-(pyrimidin-4-yl)benzoate”.Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 3-(pyrimidin-4-yl)benzoate” are not specifically mentioned in the search results. However, pyrimidine, a component of the compound, is a colorless compound and a crystalline solid with a melting point of 22°C8.Safety And Hazards

There is no specific safety data sheet available for “Methyl 3-(pyrimidin-4-yl)benzoate”. However, it is generally recommended to handle laboratory chemicals with care9.

Zukünftige Richtungen

Pyrimidines, which are part of “Methyl 3-(pyrimidin-4-yl)benzoate”, have been highlighted in recent reports for their diverse pharmacological activities10. Therefore, there is potential for future research and development in this area311.

Please note that this analysis is based on the available information and there might be more recent studies or data not included in this response. For a more comprehensive understanding, further research and consultation with experts in the field is recommended.

Eigenschaften

IUPAC Name |

methyl 3-pyrimidin-4-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c1-16-12(15)10-4-2-3-9(7-10)11-5-6-13-8-14-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUJPGEFKXSUZTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=NC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(pyrimidin-4-yl)benzoate | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl (2R)-2-[[1-(tert-butylamino)-3-(2,4-dioxopyrimidin-1-yl)-1-oxopropan-2-yl]amino]-2-phenylacetate](/img/structure/B177342.png)